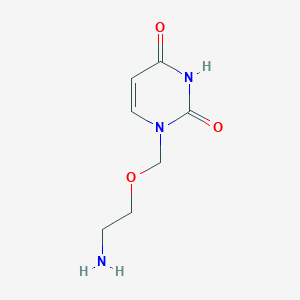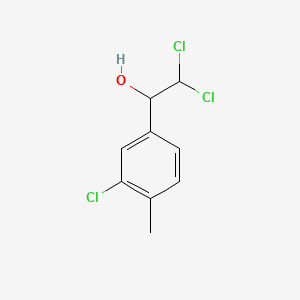
Isopropyl 4-bromo-5-chloro-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring, along with an isopropyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-bromo-5-chloro-2-methylbenzoate typically involves the esterification of 4-bromo-5-chloro-2-methylbenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4-bromo-5-chloro-2-methylbenzoic acid+isopropanolH2SO4isopropyl 4-bromo-5-chloro-2-methylbenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-bromo-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzoate derivatives.
Hydrolysis: 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
Isopropyl 4-bromo-5-chloro-2-methylbenzoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 4-bromo-5-chloro-2-methylbenzoate depends on its specific applicationThe exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-bromo-2-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Isopropyl 4-chloro-2-methylbenzoate: Lacks the bromine atom, leading to different chemical and biological properties.
Isopropyl 4-bromo-5-chloro-2-ethylbenzoate: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.
Uniqueness
Isopropyl 4-bromo-5-chloro-2-methylbenzoate is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring, along with the isopropyl ester functional group. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
propan-2-yl 4-bromo-5-chloro-2-methylbenzoate |
InChI |
InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-5-10(13)9(12)4-7(8)3/h4-6H,1-3H3 |
InChI Key |
ZGDYFRFTORJZNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC(C)C)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


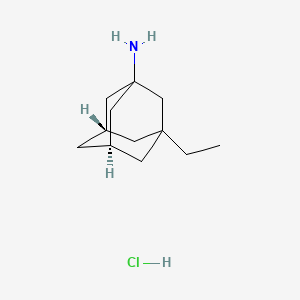

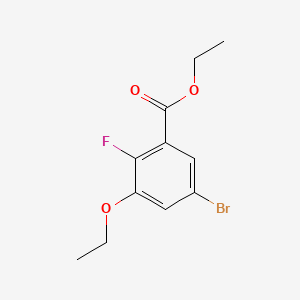
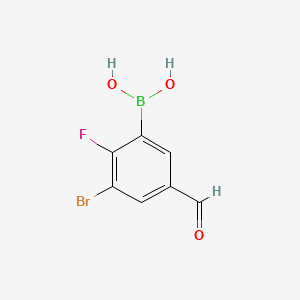
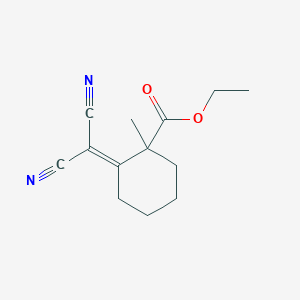
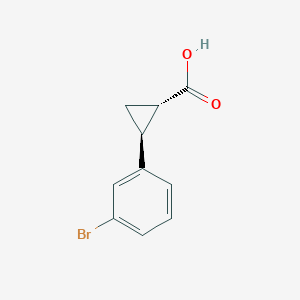
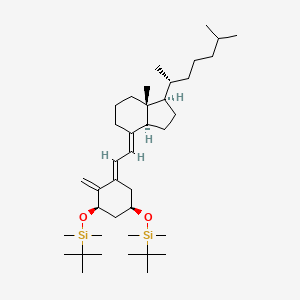
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)
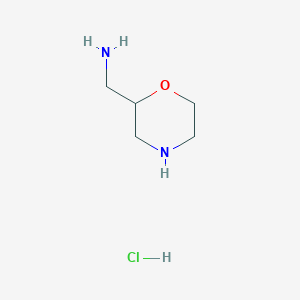
![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid](/img/structure/B14028203.png)
